(S)-1-chloro-3-phenylpropan-2-amine
CAS No.:
Cat. No.: VC15888404
Molecular Formula: C9H12ClN
Molecular Weight: 169.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClN |
|---|---|
| Molecular Weight | 169.65 g/mol |
| IUPAC Name | (2S)-1-chloro-3-phenylpropan-2-amine |
| Standard InChI | InChI=1S/C9H12ClN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m0/s1 |
| Standard InChI Key | NWZWLSYXZPSFGS-VIFPVBQESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](CCl)N |
| Canonical SMILES | C1=CC=C(C=C1)CC(CCl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2S)-1-chloro-3-phenylpropan-2-amine, reflects its stereochemistry: a chlorine atom at position 1, a phenyl group at position 3, and an amine group at position 2 of the propane chain . The chiral center at C2 gives rise to enantiomeric pairs, with the (S)-configuration exhibiting distinct physicochemical and biological properties compared to its (R)-counterpart.
Key structural features include:
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Bond angles and torsion: The C7–Se1–C8–C9 torsion angle in analogous selenated derivatives is 75.3°, highlighting conformational flexibility .
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Intermolecular interactions: Weak N–H⋯N hydrogen bonds stabilize crystal structures, as observed in related amines .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂ClN | |
| Molecular Weight | 169.65 g/mol | |
| Boiling Point | Not reported | – |
| Solubility | Limited data; soluble in DCM |
Synthesis Methods
Biocatalytic Approaches
Recent advances employ amine transaminases (ATAs) for enantioselective synthesis. In one protocol, 1-arylpropan-2-ones undergo transamination with isopropylamine as the amine donor, achieving >99% enantiomeric excess (ee) under mild conditions . This method avoids harsh reagents and aligns with green chemistry principles.
Table 1: Comparison of Synthesis Strategies
| Method | Yield (%) | ee (%) | Conditions |
|---|---|---|---|
| Chemical | 60–75 | 90–95 | SOCl₂, −10°C, DCM |
| Biocatalytic | 74–92 | >99 | ATA, 30°C, aqueous buffer |
Biological Activity and Mechanism
Enzyme Interactions
The (S)-enantiomer demonstrates selective inhibition of lysozyme, a glycoside hydrolase critical in bacterial cell wall degradation. Stereochemistry dictates binding affinity: the (S)-configured amine forms a hydrogen bond with lysozyme’s Asp52 residue, while the (R)-enantiomer exhibits weaker interactions.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s chlorine and amine groups enable diverse functionalization:
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Peptide coupling: Used in Carfilzomib synthesis via coupling with tripeptides .
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Chiral auxiliaries: Facilitates asymmetric synthesis of β-amino alcohols .
Material Science
In hybrid ligand design, derivatives like (S)-1-(benzylselanyl)-3-phenylpropan-2-amine serve as N,Se-donor ligands for transition-metal catalysts . These ligands enhance enantioselectivity in cross-coupling reactions.
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